1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C19H17FN2O3. It has an average mass of 340.348 Da and a monoisotopic mass of 340.122314 Da .
Synthesis Analysis
The synthesis of functionalized 2-pyridone-3-carboxylic acids, which includes the compound , starts from 3-formylchromone. A decarboxylation reaction of 2-pyridone-3-carboxylic acid is performed by potassium carbonate in toluene . The general procedure for the synthesis involves adding 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (0.2 mmol) and K2CO3 (0.4 mmol,55 mg) to an oven-dried flask containing toluene (0.5 mL). The mixture is then refluxed for 8 hours .Molecular Structure Analysis
The molecular structure of the compound is defined by its molecular formula, C19H17FN2O3 . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis
The compound is involved in the decarboxylation reaction of 2-pyridone-3-carboxylic acid, which is performed by potassium carbonate in toluene . More detailed information about other possible chemical reactions would require additional data.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular formula, C19H17FN2O3. It has an average mass of 340.348 Da and a monoisotopic mass of 340.122314 Da . More specific physical and chemical properties would require additional data or experimental analysis.Properties
IUPAC Name |
1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-14-6-7-17(23)16(9-14)18(24)13-8-12(10-21)19(25)22(11-13)15-4-2-1-3-5-15/h6-9,11,15,23H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGRCYHTPIYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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